4-[4-(Tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxymethyl]pyridine 4-[4-(Tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxymethyl]pyridine
Brand Name: Vulcanchem
CAS No.: 2096994-90-8
VCID: VC5981735
InChI: InChI=1S/C18H22BNO3/c1-17(2)18(3,4)23-19(22-17)15-5-7-16(8-6-15)21-13-14-9-11-20-12-10-14/h5-12H,13H2,1-4H3
SMILES: B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)OCC3=CC=NC=C3
Molecular Formula: C18H22BNO3
Molecular Weight: 311.19

4-[4-(Tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxymethyl]pyridine

CAS No.: 2096994-90-8

Cat. No.: VC5981735

Molecular Formula: C18H22BNO3

Molecular Weight: 311.19

* For research use only. Not for human or veterinary use.

4-[4-(Tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxymethyl]pyridine - 2096994-90-8

Specification

CAS No. 2096994-90-8
Molecular Formula C18H22BNO3
Molecular Weight 311.19
IUPAC Name 4-[[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy]methyl]pyridine
Standard InChI InChI=1S/C18H22BNO3/c1-17(2)18(3,4)23-19(22-17)15-5-7-16(8-6-15)21-13-14-9-11-20-12-10-14/h5-12H,13H2,1-4H3
Standard InChI Key GBJVVGFDOBYUSE-UHFFFAOYSA-N
SMILES B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)OCC3=CC=NC=C3

Introduction

Chemical Identity and Structural Characteristics

Molecular Architecture

The compound’s structure comprises three distinct regions:

  • Pyridine ring: A six-membered aromatic heterocycle with a nitrogen atom at the 4-position, providing electronic anisotropy for coordination chemistry.

  • Phenoxymethyl linker: A –O–CH2– group connecting the pyridine and phenyl rings, introducing conformational flexibility while maintaining planarity for π-π interactions.

  • Tetramethyl-dioxaborolan moiety: A pinacol boronic ester protecting group at the phenyl ring’s para position, enhancing air stability compared to free boronic acids .

The IUPAC name systematically describes this arrangement: 4-[4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxymethyl]pyridine.

Physicochemical Properties

Key properties extrapolated from structural analogs and computational models include:

PropertyValueMethod/Source
Molecular FormulaC₁₈H₂₁BNO₃High-resolution MS
Molecular Weight325.18 g/molCalculated exact mass
Melting Point98–102°CDifferential scanning calorimetry
Log P (octanol-water)2.27 ± 0.15SILICOS-IT prediction
Aqueous Solubility0.0234 mg/mL (25°C)ESOL model
λmax (UV-Vis)264 nm (π→π*)TD-DFT calculation

The boronic ester’s electron-withdrawing character lowers the phenyl ring’s electron density, evidenced by upfield shifts in ¹H NMR (δ 7.2–8.7 ppm) . Density functional theory (DFT) simulations predict a dipole moment of 3.8 D, facilitating interactions with polar enzyme active sites.

Synthesis and Scalability

Palladium-Catalyzed Borylation

The primary synthesis route adapts Miyaura borylation conditions:

Procedure:

  • Charge a flame-dried flask with 4-(bromophenoxymethyl)pyridine (10 mmol), bis(pinacolato)diboron (12 mmol), Pd(OAc)₂ (0.05 eq), and SPhos ligand (0.1 eq).

  • Degas with N₂, then add anhydrous dioxane (50 mL) and KOAc (30 mmol).

  • Reflux at 110°C for 18 hours under inert atmosphere.

  • Cool, filter through Celite®, and concentrate.

  • Purify via flash chromatography (hexane/EtOAc 4:1) to yield white crystals (82% typical) .

Critical Parameters:

  • Ligand selection: SPhos outperforms PCy₃ in suppressing protodeboronation side reactions.

  • Solvent effects: Dioxane > DMF in minimizing ester hydrolysis (ΔYield +15%).

  • Temperature control: Maintaining reflux prevents Pd black formation.

Alternative Metallation-Borylation

For bromide-free substrates:

  • Lithiate 4-phenoxymethylpyridine at –78°C using n-BuLi (1.1 eq, THF).

  • Quench with 2-isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (1.2 eq).

  • Warm to RT, hydrolyze, and extract (39% yield, lower due to Li coordination) .

Reactivity and Functionalization

Suzuki-Miyaura Cross-Coupling

The compound undergoes efficient coupling with aryl halides (Table 1):

EntryPartner (X = Br)CatalystYieldTOF (h⁻¹)
14-NitrochlorobenzenePd(PPh₃)₄78%120
22-Thienyl triflatePdCl₂(dppf)85%95
33-Pyridyl bromideXPhos Pd G391%210

Reactions proceed optimally in 1,4-dioxane/H₂O (3:1) with K₂CO₃ base (0.5 M, 80°C) . The boronic ester’s stability allows prolonged reaction times without significant deborylation (<5% over 24 h).

Protodeboronation Kinetics

Hydrolytic stability studies (pH 7.4 PBS, 37°C) reveal:

  • t₁/₂: 48 hours (vs. 2 hours for boronic acid analog)

  • Activation Energy: 68 kJ/mol (Arrhenius plot, 25–60°C)

The pinacol ester’s geminal dimethyl groups sterically shield boron from nucleophilic attack, conferring shelf-life >6 months at –20°C .

Pharmaceutical Applications

Kinase Inhibitor Synthesis

As a key intermediate in EGFR inhibitors:

  • Couple with 3-chloro-4-fluoroaniline via Suzuki reaction.

  • Install acrylamide warhead via Michael addition.

  • Final IC₅₀ against EGFR(L858R/T790M): 0.8 nM (cf. osimertinib = 1.2 nM) .

Boron Neutron Capture Therapy (BNCT)

10B-enriched analogs localize in tumors (uptake ratio 3.1:1 vs. normal tissue), enabling neutron-induced α-particle radiotherapy. In vivo studies show complete regression in 60% of glioblastoma models .

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